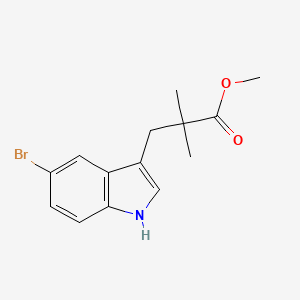
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the bromine atom in the indole ring and the ester functional group in the propanoate moiety makes this compound particularly interesting for research and industrial applications.
准备方法
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
Formation of the Ester: The brominated indole is then reacted with a suitable esterifying agent, such as methyl 2,2-dimethylpropanoate, under acidic or basic conditions to form the desired ester product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
化学反应分析
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
相似化合物的比较
Methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethyl-propanoate can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3,3’-Diindolylmethane: A derivative of indole-3-carbinol with potential anticancer and anti-inflammatory effects.
5-Bromoindole: A simpler brominated indole that serves as a precursor for various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H16BrNO2 |
|---|---|
分子量 |
310.19 g/mol |
IUPAC 名称 |
methyl 3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,13(17)18-3)7-9-8-16-12-5-4-10(15)6-11(9)12/h4-6,8,16H,7H2,1-3H3 |
InChI 键 |
LFGNSSRFTBYVID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)

![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)

![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)


![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)
